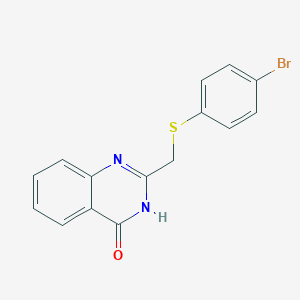

2-(((4-bromofenil)tio)metil)quinazolin-4(3H)-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

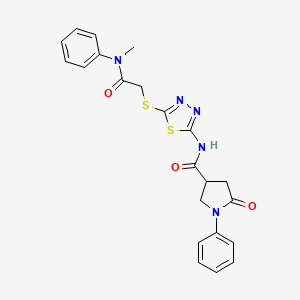

2-(((4-bromophenyl)thio)methyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The presence of the 4-bromophenylthio group in this compound enhances its potential for various chemical reactions and biological activities.

Aplicaciones Científicas De Investigación

Inhibición de VEGFR-2

2-(((4-bromofenil)tio)metil)quinazolin-4(3H)-ona: se ha investigado como un posible inhibidor de VEGFR-2 (receptor del factor de crecimiento endotelial vascular 2). VEGFR-2 juega un papel crucial en la angiogénesis y el crecimiento tumoral. El compuesto 17b, derivado de este andamiaje de quinazolina, demostró una notable potencia como inhibidor de VEGFR-2, con una IC50 de 2.7 nM . Los estudios mecanísticos revelaron que induce la apoptosis celular y detiene el ciclo celular en la fase G2/M.

Actividad antiproliferativa

El mismo compuesto, 17b, exhibió efectos antiproliferativos significativos contra dos líneas celulares de cáncer humano: MCF-7 y HepG-2. Su IC50 varió de 2.3 a 5.8 μM. Esto sugiere su potencial como agente terapéutico en el tratamiento del cáncer .

Modulación de la vía de apoptosis

Se encontró que el compuesto 17b regula al alza los niveles de caspasa-3 y caspasa-9 al tiempo que mejora la proporción Bax/Bcl-2 en más de 10 veces. Estos efectos contribuyen a su potencial apoptótico, lo que lo convierte en un candidato interesante para estudios adicionales .

Estudios de acoplamiento

Se realizaron estudios de acoplamiento in silico para comprender la interacción del compuesto 17b con el sitio activo de VEGFR-2. Además, estudios de acoplamiento adicionales contra el citocromo P450 indicaron que este compuesto no actúa como un inhibidor en ese contexto .

Propiedades ADMET y de similitud a fármacos

La mayoría de los derivados sintetizados de este compuesto a base de quinoxalina exhibieron valores aceptables de similitud a fármacos, como se evaluó mediante predicciones in silico ADMET (absorción, distribución, metabolismo, excreción y toxicidad). Estas propiedades son cruciales para el desarrollo de fármacos .

Estudios DFT

Se realizaron cálculos de teoría funcional de la densidad (DFT) para explorar las propiedades termodinámicas, orbitales moleculares y de potencial electrostático de este compuesto. Estas ideas proporcionan información valiosa para comprender su comportamiento a nivel molecular .

En resumen, this compound promete en la investigación del cáncer, particularmente como un inhibidor de VEGFR-2. Sus propiedades multifacéticas justifican una mayor investigación en varios dominios científicos . ¡Si desea más detalles o aplicaciones adicionales, no dude en preguntar!

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-bromophenyl)thio)methyl)quinazolin-4(3H)-one typically involves multiple steps:

Starting Material: The synthesis begins with commercially available methyl 2-aminobenzoate.

Intermediate Formation: Methyl 2-aminobenzoate is reacted with chloroacetonitrile under acidic conditions to form an intermediate.

Thioether Formation: The intermediate is then treated with 4-bromothiophenol under basic conditions to introduce the 4-bromophenylthio group.

Cyclization: The final step involves cyclization to form the quinazolinone ring, resulting in the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2-(((4-bromophenyl)thio)methyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the quinazolinone ring or the bromophenylthio group.

Substitution: The bromine atom in the 4-bromophenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common

Propiedades

IUPAC Name |

2-[(4-bromophenyl)sulfanylmethyl]-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2OS/c16-10-5-7-11(8-6-10)20-9-14-17-13-4-2-1-3-12(13)15(19)18-14/h1-8H,9H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDXOCXMEQUIEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2528733.png)

![N-[2-(dimethylamino)-2-phenylethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2528735.png)

![7-(Methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B2528737.png)

![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2528739.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea](/img/structure/B2528740.png)

![1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-phenylpiperazine](/img/structure/B2528746.png)

![N-(4-ethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2528753.png)